molecular formula C14H18N2O4 B13969837 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester CAS No. 63867-70-9

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester

Cat. No.: B13969837
CAS No.: 63867-70-9
M. Wt: 278.30 g/mol
InChI Key: LFBFQFBQSDLVKV-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a nitro-substituted xylyl ester

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester involves several steps. One common method includes the esterification of 1-Piperidinecarboxylic acid with 4-nitro-3,5-xylyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted derivatives and hydrolyzed carboxylic acids .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester: Similar structure but different substitution pattern on the xylyl ring.

    1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1-Piperidinecarboxylic acid, 4-nitro-3,5-dimethylphenyl ester: Similar ester group but different aromatic substitution pattern.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Biological Activity

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS No. 63867-70-9) is a chemical compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and a nitro-substituted xylyl ester, which contribute to its interactions with biological systems. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and agrochemicals.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
IUPAC Name (3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate
CAS Number 63867-70-9
InChI Key LFBFQFBQSDLVKV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the piperidine ring can engage with specific receptors, modulating their activity and influencing cellular pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents in pharmaceuticals.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and modulation of signaling pathways associated with tumor growth .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of various piperidine derivatives found that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, indicating its potential as a lead compound for new antimicrobial agents.
  • Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting the compound's role as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundBiological Activity
1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester Exhibits enhanced anticancer properties due to amino group substitution.
1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester Shows similar antimicrobial activity but differs in selectivity against certain bacterial strains.

Properties

CAS No.

63867-70-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

LFBFQFBQSDLVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2

Origin of Product

United States

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